molecular formula C21H20F3N3O3S B11256842 5-(1-Tosylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(1-Tosylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11256842
M. Wt: 451.5 g/mol
InChI Key: BCHWJZYINRAKSI-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethylphenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings with specific chemical resistance or mechanical properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the piperidine and oxadiazole moieties.

    4-Methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of a trifluoromethyl group.

    4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of a trifluoromethyl group.

Uniqueness

1-(4-Methylbenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring provides additional sites for interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H20F3N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20F3N3O3S/c1-14-5-7-18(8-6-14)31(28,29)27-11-9-15(10-12-27)20-25-19(26-30-20)16-3-2-4-17(13-16)21(22,23)24/h2-8,13,15H,9-12H2,1H3

InChI Key

BCHWJZYINRAKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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